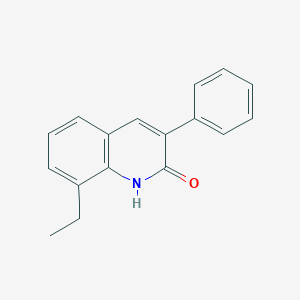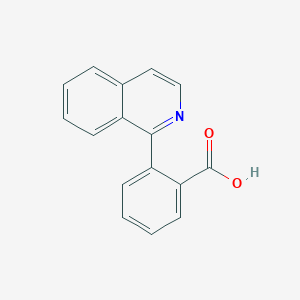
N-Benzyl-6-chloropyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-6-chloropyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrazine ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antimycobacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazine-2-carboxamide typically involves the following steps :
-
Formation of Pyrazine-2-carboxylic Acid Chloride:
- Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions to form pyrazine-2-carbonyl chloride.
-
Aminolysis Reaction:
- The pyrazine-2-carbonyl chloride is then reacted with benzylamine in the presence of triethylamine (TEA) in acetone at room temperature overnight to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including :
-
Substitution Reactions:
- The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form various derivatives.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines and are carried out in solvents such as ethanol or acetone with bases like triethylamine.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Wissenschaftliche Forschungsanwendungen
-
Chemistry:
- Used as an intermediate in the synthesis of other pyrazine derivatives.
-
Biology:
- Exhibits antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis.
- Shows antimycobacterial activity against Mycobacterium tuberculosis.
-
Medicine:
- Potential candidate for developing new antibacterial and antimycobacterial drugs.
-
Industry:
- May be used in the development of new materials with specific properties due to its unique chemical structure.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-5-chloropyrazine-2-carboxamide
- N-Benzyl-3-chloropyrazine-2-carboxamide
- 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide
Comparison:
- While all these compounds share a similar core structure, the position of the chlorine atom and the presence of additional substituents can significantly influence their biological activities.
- N-Benzyl-6-chloropyrazine-2-carboxamide has shown higher antibacterial and antimycobacterial activities compared to its 3-chloro and 5-chloro positional isomers .
Eigenschaften
Molekularformel |
C12H10ClN3O |
|---|---|
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
N-benzyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-14-7-10(16-11)12(17)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17) |
InChI-Schlüssel |
DPRUFQVASJYOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


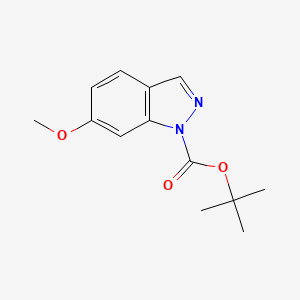


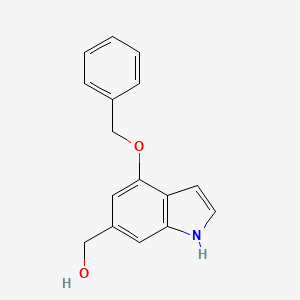
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
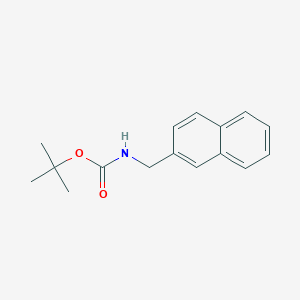

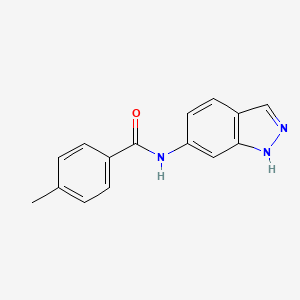

![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
